molecular formula C16H14ClF3N2O3 B2886538 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide CAS No. 477890-09-8

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2886538
CAS No.: 477890-09-8
M. Wt: 374.74
InChI Key: IRPCAMXJYNHBLP-UHFFFAOYSA-N
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Description

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound characterized by its unique structural features, including a chloro group, a trifluoromethyl group, and a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine core One common approach is the halogenation of pyridine derivatives to introduce the chloro and trifluoromethyl groups

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Medicine: Potential therapeutic applications are being explored, including its use as a drug candidate.

  • Industry: It may find use in the development of new materials or as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

  • 2,3-dichloro-5-(trifluoromethyl)pyridine

  • 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine

  • 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide

Uniqueness: This compound stands out due to its specific combination of functional groups, which can impart unique chemical and biological properties compared to similar compounds. Its trifluoromethyl group, in particular, enhances its reactivity and stability, making it a valuable candidate for various applications.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O3/c1-24-11-4-10(5-12(6-11)25-2)22-15(23)7-14-13(17)3-9(8-21-14)16(18,19)20/h3-6,8H,7H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPCAMXJYNHBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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